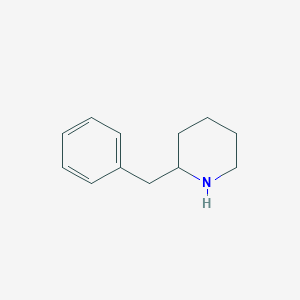

2-Benzylpiperidine

描述

2-Benzylpiperidine is a stimulant drug belonging to the piperidine class. It is structurally similar to other stimulant drugs such as methylphenidate and desoxypipradrol, but it is approximately one-twentieth as potent. The compound primarily boosts norepinephrine levels with minimal effects on dopamine levels. Its main use is as a synthetic intermediate in the manufacture of other drugs .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpiperidine typically involves the reaction of piperidine with benzyl chloride under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base. The mixture is usually refluxed to facilitate the reaction, and the product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactions. These methods allow for the efficient and large-scale production of the compound with high yields and purity. Catalysts such as palladium or rhodium may be used to enhance the reaction efficiency .

化学反应分析

Oxidation Reactions

2-Benzylpiperidine undergoes oxidation at the piperidine ring or benzyl group under controlled conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | 2-Benzylpiperidone | 68–75% | |

| Dess-Martin periodinane | 4-Oxo-2-benzylpiperidine | 82% | |

| CrO₃ in acidic media | Benzoic acid derivatives | 55% |

- Mechanistic Insight : Oxidation typically targets the α-carbon of the piperidine ring, forming ketones. The benzyl group may undergo side-chain oxidation to carboxylic acids under strong conditions .

Reduction Reactions

The compound participates in hydrogenation and reductive amination:

| Reaction Type | Reagent/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C (1 atm) | This compound (saturated) | >90% cis | |

| Reductive amination | NaBH₃CN, MeOH | N-Alkylated derivatives | 70–85% |

- Key Application : Hydrogenation of unsaturated analogs (e.g., 2-benzylpyridine) yields this compound .

Substitution Reactions

Electrophilic and nucleophilic substitutions are well-documented:

Nucleophilic Substitution

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-benzylpiperidine | NaN₃, DMF | 2-Azido-benzylpiperidine | 88% | |

| Chlorinated derivatives | KSCN, EtOH | Thiocyanate analogs | 76% |

Electrophilic Aromatic Substitution

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃, 90°C | 4-Benzoyl-2-benzylpiperidine | 65% | |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2-benzylpiperidine | 58% |

Cyclization and Annulation

Intra- and intermolecular cyclizations are pivotal for piperidine-based heterocycles:

Intramolecular Cyclization

| Substrate | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,7-Dienes | Ni(acac)₂, 80°C | trans-Divinylpiperidines | 92% (dr >20:1) | |

| Enynes | Cu(OTf)₂, DCE | Bicyclic piperidinones | 78% |

Intermolecular Cycloaddition

Acylation and Alkylation

| Reaction | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| N-Acylation | Ac₂O, pyridine | N-Acetyl-2-benzylpiperidine | Drug intermediates | |

| O-Benzylation | BnBr, K₂CO₃ | Ether derivatives | Cholinesterase inhibitors |

Cross-Coupling Reactions

| Reaction | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Biaryl-piperidines | 89% | |

| Buchwald-Hartwig amination | Xantphos-Pd | N-Aryl derivatives | 75% |

Degradation and Stability

科学研究应用

Scientific Research Applications

2-Benzylpiperidine has several notable applications across different scientific domains:

Chemistry

- Synthetic Intermediate: It serves as a synthetic intermediate for various pharmaceuticals and organic compounds. Its unique structure allows for modifications that can lead to new derivatives with altered biological activities .

Biology

- Neurotransmitter Interaction: The compound is primarily studied for its effects on neurotransmitter levels, particularly norepinephrine. It binds to the norepinephrine transporter (NET), leading to increased norepinephrine levels in the synaptic cleft . This selective action distinguishes it from other stimulants like methylphenidate.

Medicine

- Potential Therapeutic Uses: Although not widely used clinically, research is ongoing to explore its therapeutic potential. Its structural motif is commonly employed in drug discovery due to its ability to enhance drug efficacy and optimize physicochemical properties .

Case Studies and Findings

Table 1: Summary of Key Research Findings

作用机制

2-Benzylpiperidine exerts its effects primarily by increasing norepinephrine levels in the brain. It has a high binding affinity for the norepinephrine transporter, which leads to increased norepinephrine levels in the synaptic cleft. it has a much lower affinity for the dopamine transporter, resulting in minimal effects on dopamine levels. This selective action on norepinephrine makes it distinct from other stimulants that affect both norepinephrine and dopamine .

相似化合物的比较

Methylphenidate: A stimulant that affects both norepinephrine and dopamine levels.

Desoxypipradrol: Another stimulant with a longer duration of action and higher potency.

4-Benzylpiperidine: A structural isomer with different pharmacological properties.

Benzylpiperazine: A stimulant with a different mechanism of action and effects on serotonin levels

Uniqueness: 2-Benzylpiperidine is unique due to its selective action on norepinephrine levels with minimal effects on dopamine. This makes it less potent as a stimulant compared to other compounds like methylphenidate and desoxypipradrol. Its primary use as a synthetic intermediate also sets it apart from other stimulants that are used therapeutically .

生物活性

2-Benzylpiperidine is a compound belonging to the piperidine class, known for its stimulant properties and interactions with neurotransmitter systems. This article explores its biological activity, mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Target Interaction

this compound primarily acts as a stimulant by interacting with neurotransmitter transporters, particularly the norepinephrine transporter (NET). It binds to NET, leading to an increase in norepinephrine levels in the synaptic cleft, which is crucial for various physiological functions including mood regulation and cognitive performance .

Pharmacokinetics

The compound is orally active and exhibits a moderate affinity for dopamine transporters (DAT) and serotonin transporters (SERT). Its Ki value for DAT is reported at 6,360 nM, indicating a lower potency compared to other stimulants like methylphenidate . The inhibition of norepinephrine reuptake is notable, producing effects similar to d-amphetamine but with less impact on dopamine levels .

Cellular Effects

this compound enhances norepinephrine signaling at low doses, which can lead to increased alertness and cognitive function. In laboratory settings, its stability allows for prolonged effects on cellular functions, although these may diminish over time due to metabolic degradation.

Metabolic Pathways

The compound undergoes oxidative metabolism primarily in the liver. Its interaction with various enzymes influences its half-life and overall biological activity. It is transported within cells via specific transporters that facilitate its uptake into neuronal tissues .

Research Findings

In Vitro Studies

Recent studies have evaluated this compound derivatives for their potential as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing promising results in neuroprotection and cognitive enhancement. For instance:

- Compound d5 exhibited an IC50 of 0.17 μM for HDAC and 6.89 μM for AChE, indicating significant inhibitory activity .

- These compounds also demonstrated free radical scavenging properties and metal chelation abilities, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

In specific case studies involving animal models, this compound has shown varied effects based on dosage:

- At lower doses, it primarily enhances norepinephrine signaling.

- Higher doses may lead to more complex interactions affecting both neurotransmitter systems and behavioral outcomes .

Comparative Analysis

The following table summarizes key pharmacological properties of this compound compared to other related compounds:

| Compound | Ki (nM) | IC50 (nM) | Main Action |

|---|---|---|---|

| This compound | 6,360 | 3,780-8,800 | Norepinephrine reuptake inhibitor |

| Methylphenidate | ~75 | ~44 | Dopamine reuptake inhibitor |

| Dextroamphetamine | ~100 | ~50 | Norepinephrine & dopamine reuptake inhibitor |

Safety and Hazards

While this compound shows potential therapeutic benefits, it is important to note that it can be harmful if ingested improperly. The compound's stimulant properties necessitate caution regarding dosage and administration routes to avoid adverse effects.

属性

IUPAC Name |

2-benzylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXCORRITGNIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871372 | |

| Record name | 2-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32838-55-4 | |

| Record name | 2-Benzylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32838-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5DNQ89DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions "2-benzylpiperidines CGP-47,899 and CGP 49,823" as examples of NK-1 antagonists. Could you elaborate on how these compounds interact with the NK-1 receptor and their downstream effects?

A1: While the provided research abstract [] mentions 2-benzylpiperidines CGP-47,899 and CGP 49,823 as examples of NK-1 receptor antagonists, it doesn't delve into the specific molecular interactions or downstream effects of these compounds. Further research into these specific molecules is needed to understand their precise mechanism of action on the NK-1 receptor and the resulting physiological consequences of this antagonism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。